molecular formula C28H24D8ClN3O8S B1191651 Prochlorperazine D8 dimeleate

Prochlorperazine D8 dimeleate

Cat. No. B1191651
M. Wt: 614.14
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prochlorperazine D8 dimeleate is the deuterium labeled Prochlorperazine, which is a dopamine (D2) receptor antagonist.

Scientific Research Applications

1. Pharmacokinetic Properties

Prochlorperazine, a dopamine D2 receptor antagonist, is extensively utilized in the medical field for its antiemetic properties. Research has explored its pharmacokinetic properties when administered through various methods. For instance, a study comparing the pharmacokinetics of prochlorperazine in oral disintegrating film form versus oral solution revealed no significant difference in parameters such as time to peak concentration, peak concentration, and area under the curve between the two forms (Nishimura et al., 2009). Another study investigated the bioavailability and metabolism of prochlorperazine via buccal and oral routes, finding that buccal administration produced more consistent plasma concentrations and a reduced exposure to metabolites compared to oral tablet administration (Finn et al., 2005).

2. Interaction with Melanin and Cellular Effects

Prochlorperazine's interaction with melanin and its impact on melanocytes has been studied, revealing that it forms stable complexes with melanin and affects cell viability and melanogenesis in normal human melanocytes. This interaction could explain some of the drug's side effects in pigmented tissues (Otręba et al., 2017).

3. Neurological Implications

The drug's influence on neurological functions has also been a subject of interest. For example, research has shown that prochlorperazine can induce central antinociception mediated by the muscarinic system without impairing performance in animal models (Ghelardini et al., 2004).

4. Drug Stability and Degradation

The stability and degradation of prochlorperazine have been analyzed, particularly in the context of solid-state degradation. Studies have provided insights into the kinetic aspects of its degradation process, contributing to a better understanding of its stability in various formulations (Ledeți et al., 2018).

5. Antibacterial Properties

Intriguingly, prochlorperazine has been found to possess antibacterial properties and exhibits synergism with methdilazine, an antihistaminic agent. This finding suggests potential new therapeutic approaches for combating bacterial infections (Basu et al., 2005).

6. Drug Impurities and Analytical Methods

Analytical methods for identifying impurities and forced degradation products in prochlorperazine have been developed. Such methods are essential for quality control and ensuring the efficacy and safety of the drug (Lew et al., 2011).

properties

Molecular Formula

C28H24D8ClN3O8S

Molecular Weight

614.14

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.